6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one
Overview
Description
6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloroacetyl group attached to the benzothiazole ring.
Preparation Methods
The synthesis of 6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the chloroacetyl group or the benzothiazole ring .
Scientific Research Applications
6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.
Materials Science: Benzothiazole derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzothiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar compounds to 6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one include other benzothiazole derivatives, such as:
2-Methylbenzothiazole: This compound lacks the chloroacetyl group but retains the benzothiazole core structure.
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: This derivative has a nitrobenzyl group instead of a chloroacetyl group, and it has shown potent anticancer activity in various studies.
Benzothiazole-2-thiol: This compound has a thiol group attached to the benzothiazole ring and is known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
6-(2-chloroacetyl)-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBCEMNVTVBJOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCl)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556122 | |
Record name | 6-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99615-55-1 | |
Record name | 6-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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